N-Benzyl-2-(2-methoxyphenoxy)ethylamine N-Benzyl-2-(2-methoxyphenoxy)ethylamine Intermediate in the preparation of Carvedilol derivatives.
Brand Name: Vulcanchem
CAS No.: 3246-03-5
VCID: VC21344158
InChI: InChI=1S/C16H19NO2/c1-18-15-9-5-6-10-16(15)19-12-11-17-13-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3
SMILES: COC1=CC=CC=C1OCCNCC2=CC=CC=C2
Molecular Formula: C16H19NO2
Molecular Weight: 257.33 g/mol

N-Benzyl-2-(2-methoxyphenoxy)ethylamine

CAS No.: 3246-03-5

Cat. No.: VC21344158

Molecular Formula: C16H19NO2

Molecular Weight: 257.33 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-Benzyl-2-(2-methoxyphenoxy)ethylamine - 3246-03-5

CAS No. 3246-03-5
Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
IUPAC Name N-benzyl-2-(2-methoxyphenoxy)ethanamine
Standard InChI InChI=1S/C16H19NO2/c1-18-15-9-5-6-10-16(15)19-12-11-17-13-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3
Standard InChI Key SZDYRZVWNVIYGO-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OCCNCC2=CC=CC=C2
Canonical SMILES COC1=CC=CC=C1OCCNCC2=CC=CC=C2
Appearance Yellow Syrup

Chemical Identity and Structure

Molecular Composition

N-Benzyl-2-(2-methoxyphenoxy)ethylamine is an organic compound with the molecular formula C₁₆H₁₉NO₂ . This compound has a molecular weight of 257.33 g/mol, as determined by computational methods . The structure consists of a benzyl group attached to an amino group, which is connected to a 2-methoxyphenoxy moiety through an ethyl chain. The presence of both aromatic rings and functional groups contributes to the compound's distinctive chemical behavior and potential applications.

Structural Representation

The chemical structure of N-Benzyl-2-(2-methoxyphenoxy)ethylamine features two aromatic rings connected through a nitrogen-containing linkage. The 2-methoxyphenoxy group is characterized by a methoxy substituent at the ortho position of the phenoxy ring, which influences the compound's electronic properties and reactivity patterns . The benzyl group attached to the nitrogen atom provides additional structural complexity and contributes to the compound's potential binding capabilities in biological systems.

Identification Systems

Multiple identification systems exist for precise cataloging of this compound within chemical databases and literature. Table 1 presents the key identifiers associated with N-Benzyl-2-(2-methoxyphenoxy)ethylamine.

Table 1: Key Identifiers for N-Benzyl-2-(2-methoxyphenoxy)ethylamine

Identifier TypeValueReference
CAS Registry Number3246-03-5
PubChem CID11821241
InChIKeySZDYRZVWNVIYGO-UHFFFAOYSA-N
European Community (EC) Number608-743-8
UNIIJ896QS59IK
DSSTox Substance IDDTXSID80186199

Physical and Chemical Properties

Physical Properties

N-Benzyl-2-(2-methoxyphenoxy)ethylamine exhibits distinct physical characteristics that define its behavior under various conditions. According to the available data, this compound has a boiling point of 160-161°C at 0.3 Torr pressure . This relatively high boiling point at reduced pressure indicates strong intermolecular forces, likely due to the presence of hydrogen bonding capabilities and aromatic interactions within the molecular structure.

Chemical Characteristics

The chemical behavior of N-Benzyl-2-(2-methoxyphenoxy)ethylamine is influenced by its functional groups and structural arrangement. The compound contains:

These chemical features make the compound potentially reactive in various organic transformations and possibly biologically active in certain systems.

Structural Representations

Various systems are used to represent the structure of this compound in chemical databases and literature. The SMILES notation for N-Benzyl-2-(2-methoxyphenoxy)ethylamine is COC1=CC=CC=C1OCCNCC2=CC=CC=C2 . The InChI representation provides a more comprehensive structural description: InChI=1S/C16H19NO2/c1-18-15-9-5-6-10-16(15)19-12-11-17-13-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3 .

Synthesis Methods

Preparation Approaches

The synthesis of N-Benzyl-2-(2-methoxyphenoxy)ethylamine can be achieved through various synthetic routes, with one notable method described in patent literature. According to patent CN103936599A, the preparation involves multiple steps, including the formation of benzyl imine intermediates followed by strategic chemical transformations .

The general synthesis pathway involves:

  • Formation of a benzyl imine intermediate through azeotropic dehydration

  • Preparation of N-benzyl thiazolinyl-2-methoxyethyl amine intermediate

  • Conversion to 2-methoxyethyl amine hydrochloride

  • Final transformation to obtain the target compound

This multi-step approach allows for efficient synthesis with reported high purity levels (>99.7%) .

Reaction Conditions

The synthesis process requires specific reaction conditions to achieve optimal yield and purity. Based on the patent information, the reaction conditions include:

  • Reflux with azeotropic dehydration at 80-145°C for 8-16 hours

  • Careful temperature control (0-60°C) during the addition of methylating reagents

  • Strategic use of acid binding agents and methylating reagents in specific molar ratios

  • Precise control of reaction times for each step in the synthetic sequence

  • Judicious selection of solvents for extraction and purification procedures

These carefully controlled conditions contribute to a reported total recovery rate of 56-84% with high purity (>99.7%) and low water content (<0.2%) .

Derivative Forms and Related Compounds

Hydrochloride Salt

N-Benzyl-2-(2-methoxyphenoxy)ethylamine can exist in various salt forms, with the hydrochloride salt being a well-documented derivative. The hydrochloride salt, with the molecular formula C₁₆H₂₀ClNO₂, has been assigned the CAS Registry Number 120606-08-8 . This salt form may offer advantages in terms of stability, solubility, or bioavailability compared to the free base form.

Structural Analogs

A structurally related compound is N-benzyl-2-(2-methoxyphenyl)ethanamine, which differs from the target compound by having a direct phenyl-ethyl linkage instead of a phenoxy-ethyl linkage. This related compound has the molecular formula C₁₆H₁₉NO and a molecular weight of 241.33 g/mol. The structural differences between these compounds are summarized in Table 2.

Table 2: Comparison of N-Benzyl-2-(2-methoxyphenoxy)ethylamine and Related Compound

FeatureN-Benzyl-2-(2-methoxyphenoxy)ethylamineN-benzyl-2-(2-methoxyphenyl)ethanamine
Molecular FormulaC₁₆H₁₉NO₂C₁₆H₁₉NO
Molecular Weight257.33 g/mol241.33 g/mol
Functional GroupPhenoxy linkage (C-O-C)Direct phenyl linkage (C-C)
InChIKeySZDYRZVWNVIYGO-UHFFFAOYSA-NXHXJIYMJKQCQFX-UHFFFAOYSA-N
SMILESCOC1=CC=CC=C1OCCNCC2=CC=CC=C2COC1=CC=CC=C1CCNCC2=CC=CC=C2

The structural differences between these compounds, though subtle, can significantly impact their physical properties, chemical reactivity, and potential biological activity.

Research Applications and Findings

Structure-Activity Relationships

Analytical Methods and Identification

Spectroscopic Identification

Various spectroscopic techniques can be employed for the identification and characterization of N-Benzyl-2-(2-methoxyphenoxy)ethylamine. Nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the structural arrangement of atoms, while gas chromatography can be used to assess purity and identify potential impurities . These analytical methods are essential for quality control and structure verification purposes.

Chromatographic Analysis

Chromatographic techniques serve as valuable tools for both the analysis and purification of N-Benzyl-2-(2-methoxyphenoxy)ethylamine. Gas chromatography is particularly useful for monitoring reaction progress and assessing the purity of the final product . These analytical approaches ensure that the synthesized compound meets the required specifications for further research or application purposes.

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